Ceftolozane sulfate is a semi-synthetic broad-spectrum antibiotic belonging to the cephalosporin class, specifically classified as a fifth-generation cephalosporin. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat various serious bacterial infections, particularly those caused by Gram-negative bacteria resistant to conventional antibiotics. Ceftolozane was approved by the U.S. Food and Drug Administration in 2014 and is marketed under the brand name Zerbaxa. Its primary indications include complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia .
Ceftolozane sulfate is derived from natural cephalosporin compounds but has been modified to enhance its antibacterial activity against resistant strains of bacteria. It falls under the following classifications:
The synthesis of ceftolozane involves multiple steps that typically start from basic cephalosporin precursors. The process includes:
Detailed synthetic methods can be found in patents describing various approaches to produce ceftolozane and its derivatives .
Ceftolozane sulfate has a complex molecular structure characterized by a beta-lactam ring fused with a thiazine ring. Its molecular formula is , and it has a molecular weight of approximately 604.8 g/mol. The structural features include:
The compound's three-dimensional structure allows it to effectively bind to penicillin-binding proteins in bacteria, disrupting cell wall synthesis .
Ceftolozane undergoes several chemical reactions relevant to its function as an antibiotic:
Ceftolozane exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This process involves:
Ceftolozane sulfate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and therapeutic use in clinical settings .
Ceftolozane sulfate is utilized primarily in clinical medicine for treating severe infections caused by multidrug-resistant Gram-negative bacteria. Its applications include:
Research continues into expanding its use against other resistant pathogens and optimizing its formulations for better efficacy .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2